An In-depth Technical Guide to 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
An In-depth Technical Guide to 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
An Essential Fluorinated Building Block for Advanced Material and Drug-Delivery Applications
This guide provides a comprehensive technical overview of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol, CAS number 330562-44-2. It is intended for researchers, chemists, and formulation scientists in the fields of advanced materials, drug development, and biomedical engineering. This document will delve into the compound's unique properties, synthesis, and applications, offering insights grounded in its distinct molecular architecture.
Introduction: The Significance of Fluorinated Diols
1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol belongs to the class of perfluoropolyethers (PFPEs), which are noted for their exceptional chemical inertness, thermal stability, and unique surface properties.[1] The presence of a partially fluorinated carbon backbone combined with terminal hydroxyl functional groups makes this molecule a valuable bifunctional building block. The high fluorine content imparts properties such as hydrophobicity, lipophobicity, and low surface energy, while the two primary alcohol groups offer reactive sites for polymerization and molecular conjugation.[]
Fluoropolymers, in general, have seen rapid growth in biomedical applications, including drug and gene delivery, medical imaging, and the creation of anti-fouling surfaces.[3] Molecules like the topic compound are instrumental in this field, serving as flexible linkers or core components in novel polymers and nanoformulations.[4]
Physicochemical Properties & Structural Data
The unique behavior of this fluorinated diol is a direct consequence of its molecular structure. The ether linkages in the backbone provide flexibility, while the extensive fluorination creates a chemically resistant and non-stick character.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| CAS Number | 330562-44-2 | [5] |
| Molecular Formula | C₈H₆F₁₂O₅ | [5] |
| Molecular Weight | 410.11 g/mol | [] |
| Appearance | White Solid | [6] |
| Melting Point | 40-42 °C | [6] |
| Boiling Point | 88 °C at 0.2 mmHg | [6] |
| Density | 1.706 g/cm³ | [] |
| Solubility | Soluble in acetone and alcohols | [6] |
Structural Information:
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IUPAC Name: 2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol[7]
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Synonyms: Fluorinated tetraethylene glycol[]
Caption: Molecular structure of the diol.
Synthesis and Purification
A plausible synthetic pathway could be the reduction of the corresponding dicarboxylic acid, Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid (CAS 55621-18-6).[8]
Conceptual Synthesis Workflow:
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Starting Material: Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid or its corresponding diacyl fluoride.
-
Reduction: The carboxylic acid groups are reduced to primary alcohols. This is a standard organic transformation.
-
Rationale for Reagent Choice: A powerful reducing agent that is selective for carboxylic acids or their derivatives (like esters or acyl halides) would be required. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, although borane complexes (e.g., BH₃·THF) could also be employed, often offering milder reaction conditions.
-
-
Work-up and Purification: The reaction mixture is quenched, typically with water and acid, to neutralize the reducing agent and protonate the resulting alkoxides. Purification is critical to remove unreacted starting material and byproducts.
-
Rationale for Purification Method: Given the compound is a solid with a defined melting point, recrystallization from an appropriate solvent system would be a primary method for purification. Column chromatography on silica gel, potentially using a fluorous solid phase, could also be an effective technique.
-
Characterization: The identity and purity of the final product would be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
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Infrared Spectroscopy (IR): To confirm the presence of O-H stretching for the alcohol groups and C-F bonds.
Caption: Conceptual synthesis workflow.
Applications in Research and Drug Development
The bifunctional nature of this diol makes it a versatile component in material science and medicine. Its perfluorinated backbone can be leveraged to create materials with unique properties.
Potential Applications:
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Specialty Polymers and Coatings: The diol can be used as a monomer in condensation polymerizations (e.g., with diisocyanates to form polyurethanes or with diacids to form polyesters). The resulting polymers would possess the low surface energy, chemical resistance, and thermal stability characteristic of fluoropolymers.[] These are desirable traits for creating hydrophobic and anti-fouling coatings.
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Drug Delivery and Medical Imaging: Perfluorinated compounds are being explored for their use in drug delivery systems and as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI).[4] This diol could serve as a linker to attach drugs to a perfluorinated core, creating a nanoemulsion or micellar system. Such systems can enhance drug solubility and provide a means for non-invasive tracking in vivo.[9]
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Cross-linkers for Hydrogels: The terminal alcohol groups can be functionalized (e.g., converted to acrylates) to create cross-linking agents for hydrogels. The inclusion of the fluorinated chain would modify the hydrogel's properties, potentially increasing its mechanical strength and creating domains for sequestering hydrophobic drugs.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. Based on available safety data sheets, the compound is classified as an irritant.[5][10]
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Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][10]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10][11] Work in a well-ventilated area or use local exhaust ventilation.[11]
-
First Aid Measures:
-
Storage: Store in a cool (2-10 °C), dry, and well-ventilated place.[11] Keep the container tightly closed and protected from light.[11]
Conclusion
1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol is a specialized chemical with significant potential in high-performance materials and advanced biomedical applications. Its unique combination of a flexible, inert perfluoroether backbone and reactive terminal hydroxyl groups provides a platform for creating novel polymers, coatings, and drug delivery vehicles. Understanding its physicochemical properties and handling requirements is key to successfully leveraging its capabilities in research and development.
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PubChem. 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. National Center for Biotechnology Information.
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Sigma-Aldrich. 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. Merck KGaA.
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FUJIFILM Wako Pure Chemical Corporation. Safety Data Sheet. FUJIFILM Wako.
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Exfluor Research Corporation. Fluorinated tetraethylene glycol, 98%. Exfluor.
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Wang, K., et al. (2021). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Chemical Society Reviews, 50(9).
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ChemicalBook. 1H,1H,11H,11H-PERFLUORO-3,6,9-TRIOXAUNDECANE-1,11-DIOL. ChemicalBook.
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